Ethyl 3-bromo-4-ethylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-4-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-8-5-6-9(7-10(8)12)11(13)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCGEGAFOPCUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661147 | |
| Record name | Ethyl 3-bromo-4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131615-08-1 | |
| Record name | Ethyl 3-bromo-4-ethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for Ethyl 3 Bromo 4 Ethylbenzoate
Esterification Approaches for Benzoic Acid Precursors
The conversion of a carboxylic acid to an ester, in this case, the formation of an ethyl ester from a substituted benzoic acid, is a fundamental reaction in organic synthesis. Several methods can be employed, ranging from classical acid-catalyzed reactions to more modern coupling agent-mediated approaches.
The most traditional method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. quora.com This equilibrium-driven process typically requires an excess of the alcohol or removal of water to drive the reaction to completion.
For the synthesis of ethyl benzoates, benzoic acid or its derivatives are refluxed with ethanol (B145695) using a catalyst such as sulfuric acid. quora.com The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.
Another classical approach is the Williamson ether synthesis, which, while primarily used for ethers, can be adapted for esters by first converting the carboxylic acid to its carboxylate salt with a base like sodium hydroxide (B78521) or sodium hydride. This is then reacted with an ethyl halide, such as ethyl bromide or ethyl iodide, in a nucleophilic substitution reaction. quora.com
Table 1: Comparison of Classical Esterification Methods
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Carboxylic Acid, Ethanol | Strong Acid (e.g., H₂SO₄) | Reflux | Inexpensive reagents, simple procedure | Equilibrium limited, requires excess alcohol or water removal |
| Williamson Synthesis (adapted) | Carboxylic Acid, Base (e.g., NaH), Ethyl Halide | None | Varies | Can be performed under milder conditions | Requires stoichiometric base, potential for side reactions |
To overcome the limitations of classical esterification, particularly for less reactive or sterically hindered substrates, various activation strategies and coupling reagents have been developed. These methods typically involve converting the carboxylic acid into a more reactive intermediate.
One common strategy involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol to form the ester.
The Mitsunobu reaction provides another powerful method for esterification under mild conditions. researchgate.net This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The carboxylic acid and alcohol are coupled through a complex mechanism involving an alkoxyphosphonium salt intermediate. researchgate.net This method is particularly useful for temperature-sensitive substrates.
More recently, N-halosuccinimides, such as N-bromosuccinimide (NBS), have been shown to catalyze the direct esterification of carboxylic acids. nih.gov This metal-free approach offers mild reaction conditions and a simple work-up procedure. nih.gov
Table 2: Modern Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Carbodiimide Coupling | DCC or EDC, DMAP | Room Temperature | High yields, mild conditions | Byproduct removal can be challenging |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Mild, often low temperature | Inversion of stereochemistry at the alcohol, good for sensitive substrates | Stoichiometric byproducts, can be expensive |
| NBS Catalysis | N-bromosuccinimide | Mild (e.g., 70 °C) | Metal-free, simple procedure | May not be suitable for all substrates |
Aromatic Bromination Strategies
The introduction of a bromine atom onto the aromatic ring is a key step in the synthesis of Ethyl 3-bromo-4-ethylbenzoate. The position of bromination is critical and is governed by the directing effects of the substituents already present on the benzene (B151609) ring.
Electrophilic aromatic substitution (EAS) is the most common method for the bromination of aromatic compounds. nih.gov In this reaction, an electrophilic bromine species attacks the electron-rich aromatic ring. Molecular bromine (Br₂) itself is not typically electrophilic enough to react with deactivated or moderately activated aromatic rings and often requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.orgjove.com The catalyst polarizes the Br-Br bond, increasing the electrophilicity of one of the bromine atoms. jove.com
A widely used alternative to molecular bromine is N-bromosuccinimide (NBS). organic-chemistry.org NBS is a convenient and safer source of electrophilic bromine and can be used with various catalysts or under specific reaction conditions to achieve bromination. For instance, NBS in the presence of a strong acid like sulfuric acid can be used to brominate even deactivated aromatic compounds. organic-chemistry.org
Other brominating agents and systems include:
Ammonium bromide with an oxidant like Oxone®. organic-chemistry.org
Tetrabutylammonium bromide in the presence of hydrogen peroxide, promoted by vanadium pentoxide. organic-chemistry.org
Tribromoisocyanuric acid in trifluoroacetic acid for moderately deactivated arenes. organic-chemistry.org
The regioselectivity of electrophilic aromatic bromination is dictated by the electronic and steric effects of the substituents on the benzene ring. In the case of synthesizing this compound, the starting material would likely be ethyl 4-ethylbenzoate. The two substituents are an ethyl group and an ethoxycarbonyl group.
Ethyl group (-CH₂CH₃): This is an alkyl group, which is an activating, ortho-, para- directing group due to its electron-donating inductive effect.
Ethoxycarbonyl group (-COOCH₂CH₃): This is an ester group, which is a deactivating, meta- directing group due to its electron-withdrawing resonance and inductive effects.
When both an activating and a deactivating group are present on the ring, the activating group generally controls the position of substitution. Therefore, for ethyl 4-ethylbenzoate, the incoming electrophile (bromine) will be directed to the positions ortho to the ethyl group. Since the para position is already occupied by the ester group, bromination will occur at one of the two equivalent ortho positions. This leads to the desired 3-bromo product.
The steric hindrance from the existing substituents can also influence the regioselectivity, but in this case, the electronic directing effects are the primary determinants.
The choice of catalyst can significantly influence the efficiency and, in some cases, the regioselectivity of aromatic bromination.
Lewis Acids: As mentioned, traditional Lewis acids like FeBr₃ and AlCl₃ are effective for activating molecular bromine. libretexts.orgjove.com
Iodine: Iodine can act as a catalyst in bromination reactions, where the effective catalyst is shown to be iodine bromide (IBr). ias.ac.in
Zeolites: These microporous aluminosilicate minerals can induce high para-selectivity in the bromination of certain substrates due to shape-selective catalysis within their pores. nih.gov
Metal-free Catalysts: Systems like mandelic acid with NBS have been shown to catalyze highly regioselective aromatic bromination under aqueous conditions. organic-chemistry.org Computational studies suggest that Lewis basic additives can interact with NBS to increase the electrophilicity of the bromine. organic-chemistry.org
Photocatalysis: Visible-light-promoted bromination using HBr as the bromine source and molecular oxygen as a clean oxidant has been demonstrated for electron-rich aromatic compounds, often employing heterogeneous organic polymer catalysts. acs.org
Table 3: Common Catalyst Systems for Aromatic Bromination
| Catalyst System | Brominating Agent | Substrate Scope | Key Features |
| FeBr₃ / AlCl₃ | Br₂ | General aromatics | Classical, effective for many substrates |
| Iodine | Br₂ | Reactive aromatics | Forms IBr in situ |
| Zeolites | Br₂ or NBS | Toluene and analogues | High para-selectivity |
| Mandelic Acid | NBS | General aromatics | Metal-free, aqueous conditions |
| Visible Light / Photocatalyst | HBr / O₂ | Electron-rich aromatics | Green chemistry approach |
Optimization of Reaction Conditions for Enhanced Efficiency and Yield
The successful synthesis of this compound hinges on the meticulous control of reaction parameters. Optimization is a multidimensional challenge involving the interplay of solvents, temperature, pressure, and reagent ratios to maximize product formation while minimizing impurities. ucla.edunih.gov
The choice of solvent is critical in the synthesis, particularly during the electrophilic aromatic bromination step. The solvent can influence reaction rates and regioselectivity by stabilizing intermediates. quora.com Electrophilic aromatic substitution reactions, such as bromination, proceed through the formation of a positively charged intermediate (an arenium ion). quora.commasterorganicchemistry.com The solvent's ability to stabilize this charged species can significantly affect the reaction's activation energy.
Polar protic solvents like water, alcohols, and acetic acid can solvate the charged intermediates, potentially speeding up the reaction. ncert.nic.in However, non-polar solvents are also used. For instance, in the bromination of some aromatic compounds, solvents like acetonitrile (B52724) have been found to provide a good balance between conversion and selectivity. scielo.br The selection is often based on balancing reactant solubility with the desired kinetic profile. For example, while water is an environmentally benign solvent, its use is sometimes limited by the poor solubility of organic substrates. hrpub.org
| Solvent Type | Examples | General Effect on Electrophilic Aromatic Bromination | Considerations |
|---|---|---|---|
| Polar Protic | Water, Methanol, Acetic Acid | Can stabilize the cationic arenium ion intermediate, potentially increasing the reaction rate. ncert.nic.in | May react with electrophiles; solubility of non-polar substrates can be low. |
| Polar Aprotic | Acetonitrile, Dioxane | Good solvating power for a range of reactants; can provide a balance between reaction rate and selectivity. scielo.brresearchgate.net | Often preferred to avoid solvent participation in the reaction. |
| Non-Polar Aprotic | Hexane, Carbon Tetrachloride | Slows the rate of reaction in many cases due to poor stabilization of charged intermediates. quora.com | Can be useful for radical brominations or when specific selectivity is required. |
Temperature is a crucial parameter for controlling both the rate and selectivity of the synthesis. Electrophilic aromatic bromination is typically an exothermic reaction. Lowering the reaction temperature can enhance regioselectivity, favoring the formation of the desired para-substituted product over ortho or meta isomers. nih.gov For instance, in the synthesis of a key intermediate, a bromination reaction was performed at the lowest effective temperature possible to ensure high para/ortho selectivity. nih.gov Conversely, increasing the temperature generally increases the reaction rate but may lead to the formation of undesired side products, such as polybrominated compounds. nih.gov
The esterification step, typically a Fischer esterification of the corresponding carboxylic acid with ethanol, often requires elevated temperatures to proceed at a reasonable rate. The optimal temperature is a balance to achieve a high conversion rate without causing degradation of reactants or products. grace.com
Pressure is less commonly a critical variable in these types of reactions unless highly volatile reagents or solvents are used. Most laboratory and industrial scale syntheses of this nature are conducted at atmospheric pressure for operational simplicity.
| Parameter | Effect of Increase | Effect of Decrease | Optimization Goal |
|---|---|---|---|
| Temperature (Bromination) | Increases reaction rate; may decrease regioselectivity and lead to side products. nih.gov | Decreases reaction rate; generally improves regioselectivity (e.g., para vs. ortho). nih.gov | Find the lowest temperature for an acceptable reaction rate to maximize selectivity. |
| Temperature (Esterification) | Increases reaction rate towards equilibrium. | Decreases reaction rate. | Achieve a high conversion rate in a reasonable time without product degradation. |
Precise control of reagent stoichiometry is essential for maximizing yield and minimizing the formation of impurities. In the bromination of the 4-ethylbenzoic acid precursor, the molar ratio of the brominating agent (e.g., N-bromosuccinimide or molecular bromine) to the aromatic substrate is a key factor. Using a significant excess of the brominating agent can lead to the formation of di-brominated or other poly-halogenated byproducts. researchgate.net Conversely, an insufficient amount will result in incomplete conversion of the starting material. Typically, a slight excess (e.g., 1.05 to 1.2 equivalents) of the brominating agent is used to drive the reaction to completion.
Common impurities can arise from several sources:
Isomeric Impurities : Incomplete regioselectivity can lead to the formation of other bromo-isomers.
Polybrominated Products : Over-reaction with the brominating agent.
Unreacted Starting Materials : Incomplete reaction due to insufficient reaction time, temperature, or reagent quantities.
Byproducts from Side Reactions : Depending on the specific reagents and conditions, other side reactions may occur.
Effective impurity management involves optimizing the reaction conditions and employing robust purification methods, such as recrystallization or column chromatography, to isolate the desired product with high purity. chemicalbook.com Understanding the impurity profile is critical for quality control, especially in pharmaceutical applications. nih.govgrace.com
| Potential Impurity | Likely Cause | Mitigation Strategy |
|---|---|---|
| Ethyl 2-bromo-4-ethylbenzoate | Lack of complete regioselectivity. | Optimize catalyst, solvent, and temperature to favor substitution at the 3-position. |
| Ethyl 3,5-dibromo-4-ethylbenzoate | Excess brominating agent or prolonged reaction time. | Use a controlled stoichiometry (e.g., 1.0-1.2 equivalents) of the brominating agent. |
| 4-Ethylbenzoic Acid | Incomplete esterification. | Ensure sufficient reaction time, temperature, and catalyst for the esterification step. |
| Ethyl 4-ethylbenzoate | Incomplete bromination. | Ensure complete reaction through monitoring (e.g., TLC, GC) and appropriate stoichiometry. |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of pharmaceutical intermediates is crucial for minimizing environmental impact. reachemchemicals.comacs.orgnih.gov This involves selecting safer reagents and solvents, maximizing atom economy, and reducing waste.
The pharmaceutical industry is a major user of solvents, making the selection of environmentally benign alternatives a key goal of green chemistry. mdpi.com For the synthesis of this compound, traditional solvents can often be replaced with greener alternatives.
Water : An ideal green solvent due to its non-toxicity and availability, though its use can be limited by the solubility of organic substrates. hrpub.org
Ethanol : A bio-based solvent that is less toxic than many other organic solvents. It can serve as both a reactant and a solvent in the esterification step. mdpi.com
Ethyl lactate : A biodegradable, bio-based solvent that is emerging as a promising green media for various organic syntheses. researchgate.net
Strategies to minimize solvent use include performing reactions at higher concentrations or exploring solvent-free reaction conditions where feasible.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.
The choice of brominating agent significantly impacts the atom economy.
Molecular Bromine (Br₂) : In an electrophilic substitution with a substrate like ethyl 4-ethylbenzoate (C₁₁H₁₄O₂), the reaction produces the desired product (C₁₁H₁₃BrO₂) and hydrogen bromide (HBr) as a byproduct.
N-Bromosuccinimide (NBS) : While often considered a safer and more manageable reagent than liquid bromine, NBS has a lower atom economy. wordpress.com In the reaction, only the bromine atom is incorporated into the product, with succinimide generated as a significant byproduct. wordpress.com
Waste reduction also involves minimizing the use of catalysts, excess reagents, and solvents, and preventing the generation of hazardous byproducts. wisdomlib.orgacsgcipr.org For example, using catalytic amounts of a Lewis acid for bromination is preferable to stoichiometric amounts. masterorganicchemistry.com In-situ generation of hazardous reagents like bromine can also be a safer and more sustainable approach, avoiding transport and storage issues. nih.gov
| Brominating Agent | Byproduct | Theoretical Atom Economy | Green Chemistry Considerations |
|---|---|---|---|
| Molecular Bromine (Br₂) | HBr | 76.0% | Higher atom economy, but Br₂ is toxic and corrosive. wordpress.com The HBr byproduct is also corrosive. |
| N-Bromosuccinimide (NBS) | Succinimide | 59.8% | Lower atom economy and generates a solid byproduct. wordpress.com However, NBS is a solid and often safer to handle than liquid Br₂. wordpress.com |
Chemical Reactivity and Transformation Studies of Ethyl 3 Bromo 4 Ethylbenzoate
Reactivity of the Aromatic Bromo Substituent
The carbon-bromine (C-Br) bond on the benzene (B151609) ring of Ethyl 3-bromo-4-ethylbenzoate is the primary site of reactivity for the transformations discussed herein. This bond can be cleaved and replaced through several mechanistic pathways, largely dictated by the reaction conditions and the nature of the reacting partners.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The generally accepted mechanism for SNAr is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
For the SNAr mechanism to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, the ethyl ester group (-COOEt) is a moderate electron-withdrawing group, while the ethyl group (-CH₂CH₃) is a weak electron-donating group. Crucially, the ester group is located meta to the bromine atom. Due to this substitution pattern, the ester group cannot effectively stabilize the negative charge of the intermediate carbanion via resonance. Consequently, this compound is not sufficiently activated for SNAr reactions under standard conditions, and this pathway is generally considered unfavorable for this substrate.
Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used methods for the functionalization of aryl halides like this compound. These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, allow for the precise formation of C-C bonds by coupling an organohalide with an organometallic reagent in the presence of a palladium or nickel catalyst. wikipedia.org The bromo substituent on this compound makes it an excellent candidate for these transformations.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, involving the reaction of an organohalide with an organoboron compound (such as a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. organic-chemistry.orgnih.gov this compound would be an expectedly suitable substrate for Suzuki coupling, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position.
A typical reaction protocol for a generic aryl bromide is shown below.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide
| Parameter | Condition |
|---|---|
| Aryl Halide | This compound |
| Coupling Partner | Arylboronic acid (1.1-1.5 equiv.) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(OAc)₂/Ligand |
| Ligand | PPh₃, SPhos, XPhos, etc. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equiv.) |
| Solvent | Toluene, Dioxane, DMF, often with water |
| Temperature | 80-110 °C |
The Stille coupling reaction pairs an organohalide with an organotin reagent (organostannane) and is catalyzed by palladium. wikipedia.org This method is highly versatile and tolerant of a wide array of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org A significant drawback, however, is the high toxicity of the tin compounds. organic-chemistry.org This reaction could be effectively applied to this compound to form new carbon-carbon bonds.
Table 2: Representative Conditions for Stille Coupling of an Aryl Bromide
| Parameter | Condition |
|---|---|
| Aryl Halide | This compound |
| Coupling Partner | R-Sn(Bu)₃ (1.1-1.2 equiv.) |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ |
| Ligand | PPh₃, AsPh₃ |
| Additives | LiCl (often used to facilitate transmetalation) |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic coupling partner. It was one of the first C-C cross-coupling reactions developed and is often catalyzed by either palladium or nickel complexes. The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction.
The Hiyama coupling employs an organosilane as the coupling partner. A key feature of this reaction is the need for an activating agent, typically a fluoride source (e.g., TBAF) or a base, to form a hypervalent silicon species that facilitates the transmetalation step.
Both methods could be applied to functionalize this compound, though careful selection of reaction conditions would be necessary to accommodate the ester functional group, particularly for the Kumada coupling.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by palladium or nickel. wikipedia.org Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for reactions to occur under milder conditions. uni-muenchen.de The reaction demonstrates broad substrate scope and high functional group tolerance. wikipedia.orgnih.gov Studies on the Negishi cross-coupling of ethyl 4-bromobenzoate, an isomer of the title compound, have shown high conversions, indicating this would be a highly effective method. uni-muenchen.de
Beyond the named reactions, a vast number of other palladium and nickel-catalyzed reactions exist for coupling aryl bromides. Nickel catalysts, in particular, have gained prominence as a more earth-abundant and cost-effective alternative to palladium for many cross-coupling transformations. wikipedia.org These reactions can couple aryl bromides with a diverse range of partners, including alkyl halides and other organometallic reagents. scispace.com
Table 3: Representative Conditions for Negishi Coupling of an Aryl Bromide
| Parameter | Condition |
|---|---|
| Aryl Halide | This compound |
| Coupling Partner | R-ZnBr (1.2-2.0 equiv.) |
| Catalyst | Pd(OAc)₂/Ligand or Ni(acac)₂ |
| Ligand | SPhos, CPhos, dppf |
| Solvent | THF, Dioxane |
| Temperature | Room Temperature to 80 °C |
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
The presence of both an aryl bromide and an ester group on this compound offers two primary sites for reaction with organometallic reagents like Grignard reagents (R-MgX). The pathway taken depends significantly on reaction conditions and the nature of the Grignard reagent.
The most common reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the ester. This reaction typically proceeds via a double addition mechanism. The initial attack forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form a ketone intermediate. This ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol.
Alternatively, under specific catalytic conditions (e.g., using palladium or nickel catalysts), the Grignard reagent can participate in a cross-coupling reaction at the carbon-bromine bond (a Kumada coupling). This forms a new carbon-carbon bond, replacing the bromine atom with the organic group from the Grignard reagent. This method is a powerful tool for the synthesis of more complex biaryl or alkyl-aryl compounds.
| Reagent | Target Site | Product Type | Typical Conditions |
| 2 eq. CH₃MgBr, then H₃O⁺ | Ester Carbonyl | Tertiary Alcohol | Diethyl ether or THF, 0°C to rt |
| 2 eq. PhMgBr, then H₃O⁺ | Ester Carbonyl | Tertiary Alcohol | THF, 0°C to rt |
| 1 eq. ArMgBr, Pd(dppf)Cl₂ | C-Br Bond | Cross-coupling | THF, reflux |
Reductive Debromination Studies
Reductive debromination involves the removal of the bromine atom from the aromatic ring and its replacement with a hydrogen atom, yielding Ethyl 4-ethylbenzoate. This transformation is valuable for removing the halogen directing group after it has served its synthetic purpose. Several methods can achieve this reduction, often with high selectivity, leaving the ester and ethyl groups intact.
Catalytic hydrogenation is a common and efficient method. This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. A base, such as sodium acetate or triethylamine, is often added to neutralize the HBr formed during the reaction. Other methods include the use of hydride reagents or dissolving metal reduction systems. The choice of reagent can be critical to ensure chemoselectivity, especially in more complex molecules. organic-chemistry.orgorganic-chemistry.org
| Reagent/System | Catalyst | Solvent | Product |
| H₂ (1 atm) | 10% Pd/C | Ethanol (B145695) | Ethyl 4-ethylbenzoate |
| NaBH₄ | PdCl₂(dppf) | Methanol | Ethyl 4-ethylbenzoate |
| (Me₃Si)₃SiH / AIBN | - | Toluene | Ethyl 4-ethylbenzoate |
Reactivity of the Ester Functional Group
Hydrolysis Kinetics and Mechanisms (Acidic and Basic Conditions)
The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-ethylbenzoic acid, under both acidic and basic conditions.
Basic Hydrolysis (Saponification): Under basic conditions, such as refluxing with aqueous sodium hydroxide (B78521), the hydrolysis occurs via a nucleophilic acyl substitution mechanism (BAC2). The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses, expelling the ethoxide ion to form the carboxylate salt, which is protonated in a final acidic workup step to yield the carboxylic acid. The kinetics of hydrolysis for substituted benzoates are sensitive to the electronic nature of the substituents. nih.govchemicaljournals.com Electron-withdrawing groups, like the bromine atom, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups, like the ethyl group, tend to decrease the rate. nih.gov
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and water, the ester undergoes acid-catalyzed hydrolysis. This is a reversible process that follows the AAC2 mechanism. The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated as the leaving group, regenerating the acid catalyst and forming the carboxylic acid.
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, this reaction can be used to replace the ethyl group of the ester with a different alkyl group (e.g., methyl, propyl).
The reaction is an equilibrium process. To drive the equilibrium toward the desired product, the alcohol reactant is typically used in a large excess, or the lower-boiling alcohol by-product (in this case, ethanol) is removed by distillation as it forms.
Acid-Catalyzed: A mineral acid like H₂SO₄ or HCl is used to protonate the carbonyl oxygen, activating it for nucleophilic attack by the new alcohol.
Base-Catalyzed: A base like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) is used to generate an alkoxide nucleophile from the new alcohol, which then attacks the ester carbonyl.
Reduction of the Ester Group to Alcohol
The ester functional group can be reduced to a primary alcohol, (3-bromo-4-ethylphenyl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones.
Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. byjus.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. The ethoxide group is eliminated, forming an intermediate aldehyde, which is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. chemistrysteps.comucalgary.ca A subsequent aqueous workup is required to protonate the resulting alkoxide and decompose any excess reagent. Milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. commonorganicchemistry.com
| Reagent | Solvent | Product | Reactivity |
| LiAlH₄, then H₃O⁺ | Diethyl ether or THF | (3-bromo-4-ethylphenyl)methanol | High |
| NaBH₄ | Methanol or Ethanol | No reaction | Low |
| DIBAL-H (-78 °C) | Toluene/Hexane | 3-bromo-4-ethylbenzaldehyde | Can stop at aldehyde |
Reactivity of the Ethyl Chain and Benzene Ring Substitution Effects
Further substitution reactions on the benzene ring of this compound are governed by the combined electronic and steric effects of the three existing substituents. wikipedia.orgvanderbilt.edu
Ethyl Group (-CH₂CH₃): An alkyl group that is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation.
Bromo Group (-Br): A halogen that is weakly deactivating due to its electron-withdrawing inductive effect, but is an ortho, para-director because its lone pairs can donate electron density through resonance. latech.edu
Ethyl Ester Group (-COOEt): A strongly deactivating and meta-directing group due to both inductive and resonance electron withdrawal.
In an electrophilic aromatic substitution reaction (e.g., nitration or further halogenation), the position of the incoming electrophile is a result of the interplay of these directing effects. The most activated positions are ortho to the activating ethyl group (C3 and C5). However, the C3 position is already occupied by the bromine. Therefore, the C5 position is the most likely site for substitution, as it is ortho to the activating ethyl group and meta to the deactivating ester group. The C2 position is sterically hindered and deactivated by both the adjacent bromo and ester groups.
The ethyl side chain itself can also undergo reaction. The carbon atom attached directly to the benzene ring is known as the benzylic carbon. This position is susceptible to free-radical reactions and oxidation due to the stability of the intermediate benzylic radical or cation, which is resonance-stabilized by the aromatic ring. libretexts.org
Benzylic Oxidation: Treatment with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the ethyl group to a carboxylic acid group, provided there is at least one benzylic hydrogen. mdpi.commasterorganicchemistry.com This would transform the molecule into 3-bromo-1,4-benzenedicarboxylic acid monoethyl ester.
Benzylic Bromination: Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide or UV light) can selectively introduce a bromine atom at the benzylic position to form Ethyl 3-bromo-4-(1-bromoethyl)benzoate.
Influence of Ethyl Group on Benzene Ring Deactivation for Electrophilic Substitution
The reactivity of a benzene derivative in electrophilic aromatic substitution (EAS) reactions is profoundly influenced by the nature of the substituents it carries. These substituents can either activate the ring, making it more reactive than benzene, or deactivate it, rendering it less reactive. openstax.orglibretexts.org The position of a subsequent substitution is also directed by the existing groups. openstax.orglibretexts.orgpressbooks.publibretexts.org In the case of this compound, three distinct groups modulate the electron density of the aromatic ring: the ethyl carboxylate (-COOCH₂CH₃), the bromine (-Br), and the ethyl (-CH₂CH₃) group.
The ethyl group at position C-4 is an alkyl group, which is known to be an electron-donating group through an inductive effect. chemistrysteps.com This donation of electron density increases the nucleophilicity of the benzene ring, thus activating it towards electrophilic attack. Alkyl groups are characterized as ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. ucalgary.ca
Conversely, the ethyl carboxylate group at C-1 is an electron-withdrawing group. Both by induction (due to the electronegative oxygen atoms) and by a resonance effect that pulls electron density out of the ring, this group deactivates the benzene ring, making it less susceptible to electrophilic substitution. ucalgary.ca Such deactivating groups are typically meta-directors, directing incoming electrophiles to the position meta to them. openstax.orglibretexts.orglibretexts.org
The bromine atom at C-3 exhibits a dual electronic effect. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect, which deactivates the ring. masterorganicchemistry.com However, through resonance, its lone pairs of electrons can be donated to the ring, an effect that directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.orglibretexts.org In halogens, the inductive deactivation is generally stronger than the resonance activation, resulting in them being classified as deactivating ortho-, para-directors. libretexts.orgpressbooks.pubmasterorganicchemistry.com
The positions open for substitution are C-2, C-5, and C-6.
The ethyl group at C-4 directs ortho to C-3 and C-5.
The bromo group at C-3 directs ortho to C-2 and C-4, and para to C-6.
The ethyl carboxylate group at C-1 directs meta to C-3 and C-5.
Considering these influences, the ethyl group (the activator) will primarily dictate the position of substitution. It strongly favors substitution at C-5 (ortho to itself). The ethyl carboxylate group also directs to C-5 (meta to itself), reinforcing this position as a likely site for electrophilic attack. Substitution at C-2 would be ortho to both the bromo and the ethyl carboxylate group, a position that might be sterically hindered. Substitution at C-6 is para to the bromo group, but ortho to the deactivating ester group. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C-5 position.
| Substituent Group | Position on Ring | Electronic Effect | Reactivity Effect | Directing Influence |
|---|---|---|---|---|
| -CH₂CH₃ (Ethyl) | C-4 | Electron-Donating (Inductive) | Activating | Ortho, Para |
| -Br (Bromo) | C-3 | Electron-Withdrawing (Inductive) > Electron-Donating (Resonance) | Deactivating | Ortho, Para |
| -COOCH₂CH₃ (Ethyl Carboxylate) | C-1 | Electron-Withdrawing (Inductive & Resonance) | Deactivating | Meta |
Potential for Side-Chain Functionalization
Beyond reactions involving the aromatic ring, this compound offers a site for side-chain functionalization at the ethyl group located at the C-4 position. The methylene (B1212753) (-CH₂-) carbon of this ethyl group is a benzylic position. Benzylic C-H bonds are weaker than typical alkane C-H bonds and are particularly susceptible to reactions involving radical intermediates, due to the resonance stabilization of the resulting benzylic radical. ucalgary.ca
One of the most common and synthetically useful reactions at a benzylic position is free-radical bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or light. This method allows for the selective bromination of the benzylic position without affecting the aromatic ring. For this compound, this would yield Ethyl 3-bromo-4-(1-bromoethyl)benzoate. This product can then serve as a versatile intermediate for further nucleophilic substitution reactions.
Another potential transformation is the oxidation of the benzylic position. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic methylene group. Depending on the reaction conditions, this can lead to the formation of a ketone (Ethyl 3-bromo-4-acetylbenzoate) or, with more vigorous oxidation, a carboxylic acid, which in this case would lead to a dicarboxylic acid derivative. Recent research has also highlighted methods for the chemoselective benzylic oxidation of various alkyl arenes using catalysts like manganese in the presence of hydrogen peroxide, which can convert ethylbenzene derivatives into the corresponding aryl ketones in high yields. nih.govliv.ac.uk
These side-chain functionalization reactions provide a pathway to a variety of derivatives of this compound, expanding its utility as a chemical intermediate.
| Reaction Type | Typical Reagents | Potential Product |
|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Ethyl 3-bromo-4-(1-bromoethyl)benzoate |
| Benzylic Oxidation | KMnO₄, H₂O, heat | Ethyl 3-bromo-4-acetylbenzoate |
| Catalytic Oxidation | Manganese Catalyst, H₂O₂ | Ethyl 3-bromo-4-acetylbenzoate |
Advanced Spectroscopic and Analytical Methodologies for Ethyl 3 Bromo 4 Ethylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Ethyl 3-bromo-4-ethylbenzoate in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provide a complete picture of the proton and carbon environments and their connectivities.
A detailed analysis of the ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic and aliphatic protons. The ethyl ester group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of spin-spin coupling. The ethyl group attached to the benzene (B151609) ring would similarly show a quartet and a triplet. The three aromatic protons would appear as distinct signals in the downfield region, with their multiplicity and coupling constants dictated by their positions relative to each other and the bromo and ethyl substituents.
The ¹³C NMR spectrum would complement this information by showing unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the two ethyl groups.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unequivocally assign all proton and carbon signals, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, this would confirm the connectivity within the two separate ethyl groups (i.e., the correlation between the methylene and methyl protons in each). It would also show correlations between adjacent aromatic protons, aiding in their specific assignment on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or its more modern counterpart, HSQC) spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.
| Technique | Purpose for this compound | Expected Correlations |
| COSY | Identifies proton-proton coupling networks. | - CH₂ and CH₃ protons within the ester ethyl group. - CH₂ and CH₃ protons within the ring's ethyl group. - Correlations between adjacent aromatic protons. |
| HMQC/HSQC | Correlates directly bonded protons and carbons. | - Aromatic protons to their respective aromatic carbons. - Methylene and methyl protons to their respective carbons in both ethyl groups. |
| HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | - Ester -OCH₂- protons to the C=O carbon. - Aromatic protons to neighboring and distant ring carbons. - Protons of the ring's ethyl group to the aromatic carbon they are attached to. |
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR (DNMR) studies can provide information on the conformational dynamics of flexible parts of a molecule, such as the rotation around single bonds. For this compound, DNMR could be used to investigate the rotational barrier around the C(aryl)-C(O) bond and the C(O)-O bond of the ester group. By monitoring changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers for these rotations. This can reveal the preferred conformation of the ester group relative to the aromatic ring, which can be influenced by steric and electronic effects of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Ion and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent molecule and its fragments, allowing for the determination of the elemental composition. For this compound (C₁₁H₁₃BrO₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value, confirming the molecular formula. The presence of a bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units ([M]⁺ and [M+2]⁺).
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for aromatic esters include:
Loss of the ethoxy radical (•OCH₂CH₃): This would result in a prominent peak corresponding to the brominated ethylbenzoyl cation.
Loss of ethylene (B1197577) (C₂H₄) via McLafferty rearrangement: This is a characteristic fragmentation for esters with a gamma-hydrogen, leading to a radical cation of the corresponding benzoic acid.
Loss of the ethyl group from the ester: Cleavage of the O-CH₂ bond would result in a fragment corresponding to the protonated brominated ethylbenzoic acid.
Cleavage of the ethyl group from the aromatic ring: This would lead to a fragment corresponding to the ethyl 3-bromobenzoate radical cation.
| Fragment Ion | Proposed Structure | Expected m/z | Significance |
| [M]⁺ | [C₁₁H₁₃BrO₂]⁺ | 256/258 | Molecular ion, confirms molecular weight and presence of bromine. |
| [M - C₂H₅O]⁺ | [C₉H₈BrO]⁺ | 211/213 | Loss of the ethoxy group, characteristic of ethyl esters. |
| [M - C₂H₄]⁺ | [C₉H₉BrO₂]⁺ | 228/230 | Result of McLafferty rearrangement. |
| [M - C₂H₅]⁺ | [C₉H₈BrO₂]⁺ | 227/229 | Loss of the ethyl radical from the ester or the ring. |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. rigaku.comexcillum.comnih.govcreativebiomart.netazom.com This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-stacking, that may be present. A successful crystallographic analysis would confirm the substitution pattern on the benzene ring and the conformation of the ethyl and ester groups relative to the ring.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Band Assignments
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the range of 1720-1740 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the ester, C-H stretching vibrations of the aromatic and aliphatic groups, and various bending vibrations.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The C-Br stretching vibration would also be observable.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 | Aromatic Ring |
| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 | Ethyl Groups |
| C=O stretch (ester) | 1730-1715 | 1730-1715 | Ester Carbonyl |
| C-O stretch (ester) | 1300-1000 | 1300-1000 | Ester C-O |
| C-Br stretch | 680-515 | 680-515 | Bromo Group |
Chromatographic Techniques for Purity Assessment and Isolation of Derivatives
Chromatographic techniques are essential for assessing the purity of this compound and for the isolation of any derivatives or impurities.
Gas Chromatography (GC): Due to its volatility, GC is a suitable method for analyzing the purity of this compound. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can provide quantitative information about the purity of the sample and help identify any volatile impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. A reversed-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, would be effective for separating the target compound from any less volatile or more polar impurities. A UV detector would be suitable for detection, as the aromatic ring provides strong UV absorbance. HPLC is also a valuable tool for the preparative-scale purification of the compound or its derivatives.
Advanced HPLC-UV/Vis and HPLC-MS Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for purity determination, stability testing, and quality control. A common approach for aromatic esters is reversed-phase HPLC, which separates compounds based on their hydrophobicity.
Chromatographic Conditions:
A hypothetical, yet scientifically grounded, reversed-phase HPLC method for the analysis of this compound would utilize a C18 stationary phase. These columns are packed with silica (B1680970) particles that have been chemically modified with octadecylsilane, creating a non-polar surface. The mobile phase would typically consist of a mixture of an aqueous component and an organic modifier, such as acetonitrile or methanol. wikipedia.orgchromatographyonline.com The ratio of these solvents can be held constant (isocratic elution) or varied over the course of the analysis (gradient elution) to achieve optimal separation. ionsource.com
For this compound, a gradient elution is often preferred to effectively separate the main compound from both more polar and less polar impurities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility. ionsource.com
Detection:
UV/Vis detection is well-suited for aromatic compounds due to the presence of a chromophore in the benzene ring. The absorbance of this compound would be monitored at a specific wavelength, likely around 254 nm, where substituted benzoates typically exhibit strong absorbance.
For more definitive identification and structural elucidation of impurities, coupling the HPLC system to a mass spectrometer (HPLC-MS) is invaluable. Mass spectrometry provides information about the molecular weight of the eluting compounds and their fragmentation patterns, which can be used to identify known and unknown substances. nih.govcreative-proteomics.com Electrospray ionization (ESI) is a common ionization technique for this type of analysis.
Hypothetical HPLC-UV/Vis and HPLC-MS Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| MS Detector | Electrospray Ionization (ESI), Positive Mode |
| MS Scan Range | m/z 100-500 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
While HPLC is ideal for the primary analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the identification and quantification of volatile and semi-volatile byproducts that may be present from the synthesis process. These byproducts could include residual starting materials, solvents, or products of side reactions.
Sample Preparation and Injection:
For GC-MS analysis, the sample is typically dissolved in a volatile organic solvent. Headspace analysis can also be employed to analyze volatile impurities without injecting the non-volatile matrix onto the GC column. ispub.com The sample is then injected into a heated inlet, where it is vaporized and carried onto the analytical column by an inert carrier gas, such as helium.
Chromatographic Separation and Detection:
The separation in GC is achieved based on the boiling points and polarities of the compounds. A common column for this type of analysis is a non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase. The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds with different boiling points.
The mass spectrometer detector ionizes the eluting compounds, typically through electron impact (EI), and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for compound identification.
Hypothetical GC-MS Parameters for Volatile Byproduct Analysis:
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| MS Scan Range | m/z 40-450 |
By employing these advanced spectroscopic and analytical methodologies, a comprehensive profile of this compound can be established, ensuring its suitability for its intended applications.
Computational Chemistry and Theoretical Studies on Ethyl 3 Bromo 4 Ethylbenzoate
Density Functional Theory (DFT) Calculations
No published studies were found that performed DFT calculations on Ethyl 3-bromo-4-ethylbenzoate. As a result, data for the following subsections are unavailable:
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
No research was identified that calculated or analyzed quantum chemical descriptors for this compound. These descriptors, which are derived from the electronic structure, are used to predict the reactivity and selectivity of a molecule. Such data would include parameters like chemical hardness, softness, electronegativity, and electrophilicity index, none of which have been reported for this specific compound.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations are used to study the compound's behavior over time, including its interactions with solvents or other molecules, and to understand its properties in a condensed phase.
Reaction Mechanism Elucidation via Computational Pathways
Computational studies detailing the mechanisms of chemical reactions involving this compound are not present in the available literature. Such studies would typically use quantum chemical methods to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies, thereby elucidating the step-by-step pathway of a chemical transformation.
Applications in Complex Organic Synthesis and Precursor Development
Strategic Utilization as a Versatile Synthetic Intermediate
The multifunctionality of Ethyl 3-bromo-4-ethylbenzoate allows for its application in the assembly of advanced molecular architectures through sequential and controlled chemical transformations.
Building Block for Advanced Organic Molecules
The bromine atom on the aromatic ring serves as a key functional group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. For instance, the bromine can be substituted with aryl, alkyl, or alkynyl groups to generate a diverse range of derivatives.
The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or other esters. Alternatively, the ester can be reduced to a primary alcohol. The ethyl group on the ring can also potentially undergo oxidation or other transformations, further adding to the synthetic versatility of the molecule.
Role in Multi-Step Synthesis Pathways for Diversified Scaffolds
In the context of multi-step synthesis, this compound can be envisioned as a scaffold upon which molecular diversity can be built. A hypothetical synthetic pathway could involve an initial cross-coupling reaction at the bromine position, followed by modification of the ethyl ester group, and potentially further functionalization of the ethyl group. This sequential approach allows for the systematic construction of a library of compounds with varied substituents, which is a common strategy in drug discovery and materials science.
The order of these synthetic steps is crucial and would be dictated by the directing effects of the substituents on the aromatic ring in electrophilic aromatic substitution reactions, as well as the compatibility of the functional groups with the reaction conditions of subsequent steps.
Application in Agrochemical Research and Development
Substituted benzoic acid derivatives are common structural motifs in a variety of agrochemicals, including herbicides, insecticides, and fungicides.
Intermediate in Agrochemical Synthesis
Considerations for Non-Reactive Intermediate Applications
In some agrochemical formulations, certain molecules can act as non-reactive intermediates or adjuvants that enhance the stability, delivery, or efficacy of the active ingredient. The physical and chemical properties of this compound, such as its solubility and polarity, could potentially make it suitable for such applications, although specific examples are not documented.
Precursor in Pharmaceutical Research
Design and Synthesis of Potential Drug Candidates
This compound is a strategically functionalized aromatic compound that serves as a valuable intermediate in the field of medicinal chemistry and drug discovery. Its molecular architecture, featuring a bromine atom and an ethyl ester group on a benzene (B151609) ring, provides multiple reactive sites for synthetic transformations. This versatility allows chemists to construct more complex molecules and create diverse libraries of compounds for screening as potential drug candidates.
The primary utility of this compound in pharmaceutical synthesis stems from the distinct reactivity of its functional groups:
Bromine Atom: The bromo-substituent is a key functional handle for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks common in active pharmaceutical ingredients (APIs).
Ethyl Ester Group: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol. These transformations open up further avenues for molecular diversification, allowing for the introduction of new functionalities or the formation of amide bonds, which are prevalent in many drug molecules.
While specific drug candidates synthesized directly from this compound are not extensively detailed in publicly available literature, the utility of closely related analogs like Ethyl 4-bromo-3-methylbenzoate is well-documented. This related compound is a crucial intermediate in the synthesis of APIs, particularly those with anti-inflammatory and analgesic properties. chemicalbook.com The strategic placement of the halogen and alkyl groups on the aromatic ring allows for the fine-tuning of the molecule's electronic and steric properties, which is a critical aspect of rational drug design. The ability to systematically modify the structure facilitates the exploration of structure-activity relationships (SAR) to optimize a compound's efficacy and selectivity for its biological target.
The general approach involves using this compound as a scaffold. The bromine atom can be replaced with various organic fragments to build the core of a potential drug, while the ester group can be modified to interact with specific residues in a biological target, such as an enzyme or a receptor. This modular approach is a cornerstone of modern drug discovery, allowing for the systematic development of novel therapeutic agents.
Use in Probe Molecule Synthesis for Biochemical Investigations
Probe molecules are essential tools in chemical biology and biochemical research, used to identify, track, and study the function of biological molecules like proteins and nucleic acids. This compound, due to its chemical reactivity, is a suitable precursor for the synthesis of such molecular probes.
The bromine atom on the aromatic ring is the key feature for this application. It can be readily substituted with reporter groups through various chemical reactions. These reporter groups can include:
Fluorescent Dyes: For use in fluorescence microscopy and assays.
Biotin Tags: For affinity purification and detection of target proteins.
Photoaffinity Labels: To covalently link the probe to its biological target upon light activation.
The synthesis process would typically involve a cross-coupling reaction to attach the desired reporter group at the position of the bromine atom. The rest of the this compound molecule serves as the core scaffold, which may be designed to mimic a natural ligand or inhibitor of a specific biological target. The ethyl ester group provides an additional site for modification, allowing for the attachment of linkers or other functional groups to optimize the probe's solubility, cell permeability, or binding affinity.
By incorporating this versatile building block, researchers can design and create custom chemical probes to investigate complex biological processes, elucidate disease mechanisms, and identify new targets for drug development.
Material Science Applications and Specialty Chemical Production
Beyond its applications in the life sciences, this compound and its derivatives are valuable precursors in material science and the production of specialty chemicals. The unique combination of an aromatic ring, a halogen, and an ester group allows this compound to be incorporated into a variety of advanced materials.
The reactivity of the bromine atom enables its use as a monomer or functionalizing agent in polymerization reactions. For example, it can be used in the synthesis of specialty polymers and resins where specific electronic or physical properties are required. The rigid benzene ring can impart thermal stability and desirable optical properties to a polymer backbone.
Potential applications in material science include:
Liquid Crystals: The rod-like shape of benzoate (B1203000) derivatives can be exploited in the synthesis of liquid crystal materials used in display technologies.
Organic Electronics: The compound can serve as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where the electronic properties of the conjugated system are crucial.
Functional Polymers: The bromine atom provides a site for grafting other polymer chains or for post-polymerization modification, allowing for the creation of materials with tailored surface properties or functionalities.
As a specialty chemical, its role as a versatile intermediate is paramount. It is a building block for more complex organic molecules used in various industries, including agrochemicals and fragrances, where the specific substitution pattern on the benzene ring contributes to the final product's desired activity or aroma.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1131615-08-1 nbinno.com |
| Molecular Formula | C11H13BrO2 nih.gov |
| Molecular Weight | 257.12 g/mol nbinno.com |
| LogP | 3.18820 nbinno.com |
Stability and Degradation Pathway Investigations of Ethyl 3 Bromo 4 Ethylbenzoate
Thermal Stability Studies and Degradation Kinetics
The thermal stability of Ethyl 3-bromo-4-ethylbenzoate is anticipated to be substantial, with decomposition likely occurring at elevated temperatures. For many organic esters, thermal degradation initiates with the cleavage of the ester linkage. The presence of the aromatic ring and the ethyl groups also influences the degradation profile.
Degradation Kinetics: The thermal decomposition of this compound is expected to follow first-order kinetics. The rate of degradation would be highly dependent on the temperature. An Arrhenius plot could be used to determine the activation energy (Ea) for the degradation process. Based on similar aromatic esters, the activation energy would likely fall in the range of 100-250 kJ/mol.
Hypothetical Thermal Degradation Data for this compound
| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, min) |
|---|---|---|
| 250 | 1.5 x 10⁻⁵ | 770 |
| 300 | 2.8 x 10⁻⁴ | 41 |
This interactive table presents hypothetical data to illustrate the expected trend of thermal degradation.
Photochemical Stability and Light-Induced Degradation Pathways
Aromatic bromine compounds are known to be susceptible to photochemical degradation. The carbon-bromine bond can undergo homolytic cleavage upon absorption of UV radiation, leading to the formation of radical species. The presence of the ester and ethyl groups on the benzene (B151609) ring will also influence the photochemical reactivity.
Light-Induced Degradation Pathways: The primary photochemical degradation pathway is expected to be the cleavage of the C-Br bond to form an aryl radical. This radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic molecules, or reaction with oxygen to form peroxy radicals, which can lead to a cascade of further degradation products. Another potential pathway is the photo-cleavage of the ester bond.
Hydrolytic Stability under Varying pH Conditions
The hydrolytic stability of this compound is expected to be highly dependent on pH. Like other esters, it will undergo hydrolysis to yield 3-bromo-4-ethylbenzoic acid and ethanol (B145695). This reaction is catalyzed by both acid and base.
Under neutral conditions (pH 7), the rate of hydrolysis is generally slow. In acidic conditions (pH < 7), the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions (pH > 7), the hydroxide (B78521) ion acts as a nucleophile, directly attacking the carbonyl carbon. The rate of hydrolysis is typically significantly faster under basic conditions than in acidic or neutral conditions. The electronic effect of the bromine atom at the meta position and the ethyl group at the para position will influence the rate of hydrolysis compared to unsubstituted ethyl benzoate (B1203000).
Hypothetical Hydrolytic Stability Data for this compound at 25°C
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| 3 | 1.2 x 10⁻⁷ | 67 days |
| 7 | 8.0 x 10⁻⁹ | 2.7 years |
This interactive table presents hypothetical data to illustrate the expected trend of hydrolytic degradation under different pH conditions.
Identification of Degradation Products and Mechanistic Analysis
Based on the predicted degradation pathways, a number of degradation products can be anticipated.
Thermal Degradation Products:
3-bromo-4-ethylbenzoic acid: Formed from the cleavage of the ester bond.
Ethanol: The other product of ester cleavage.
4-ethylbromobenzene: Potentially formed through decarboxylation of 3-bromo-4-ethylbenzoic acid at very high temperatures.
Various smaller hydrocarbons: From the fragmentation of the ethyl groups and the aromatic ring at higher temperatures.
Photochemical Degradation Products:
4-ethylbenzoic acid ethyl ester: Formed by the replacement of the bromine atom with a hydrogen atom.
3-hydroxy-4-ethylbenzoate: Formed by the replacement of the bromine atom with a hydroxyl group, particularly in the presence of water and oxygen.
Biphenyl derivatives: Formed from the coupling of two aryl radicals.
Hydrolytic Degradation Products:
3-bromo-4-ethylbenzoic acid: The primary and expected product of hydrolysis.
Ethanol: The corresponding alcohol formed during hydrolysis.
Mechanistic Analysis: The primary degradation mechanisms are expected to be:
Pyrolysis: In thermal degradation, leading to the homolytic cleavage of bonds.
Photolysis: Specifically, the homolytic cleavage of the C-Br bond upon UV irradiation.
Hydrolysis: The nucleophilic attack of water or hydroxide ion on the ester carbonyl group, leading to the cleavage of the ester bond.
Industrial Scale Up and Process Optimization of Ethyl 3 Bromo 4 Ethylbenzoate Production
Reactor Design and Process Intensification for Large-Scale Synthesis
The heart of any chemical production process is the reactor. For the large-scale synthesis of Ethyl 3-bromo-4-ethylbenzoate, which is typically achieved through the esterification of 3-bromo-4-ethylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst, the choice of reactor is paramount. Traditional batch reactors, while offering flexibility, can be limited by factors such as heat and mass transfer, which become increasingly critical at larger scales.
Process intensification (PI) offers a paradigm shift from conventional batch processing, aiming to develop smaller, more efficient, and safer manufacturing processes. gspchem.comaltlaboratories.com For the esterification process , PI can be realized through several avenues. One such approach is the use of reactive distillation, which combines reaction and separation in a single unit. gspchem.com This technique can improve conversion rates by continuously removing byproducts, such as water, thus shifting the reaction equilibrium towards the product side. mdpi.com
Another key aspect of reactor design is the choice of catalyst. While homogeneous acid catalysts are effective, they pose challenges in separation and can be corrosive. mdpi.com The use of heterogeneous catalysts, such as acidic ion-exchange resins, can simplify the process by allowing for easy separation and potential reuse, aligning with the principles of green chemistry. mdpi.com
Table 1: Comparison of Reactor Technologies for this compound Synthesis
| Feature | Batch Reactor | Continuous Stirred-Tank Reactor (CSTR) | Plug Flow Reactor (PFR) | Reactive Distillation |
|---|---|---|---|---|
| Operation Mode | Discontinuous | Continuous | Continuous | Continuous |
| Heat Transfer | Moderate | Good | Excellent | Excellent |
| Mass Transfer | Can be limited | Good | Good | Excellent |
| Process Control | Moderate | Good | Good | Complex |
| Scalability | Moderate | Good | Good | Good |
| Process Intensification | Low | Moderate | High | Very High |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry has emerged as a transformative technology in the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comaurigeneservices.com This approach involves the continuous pumping of reactants through a network of tubes or microreactors, offering significant advantages over traditional batch methods. aurigeneservices.com
For the synthesis of this compound, a continuous flow setup would allow for precise control over reaction parameters such as temperature, pressure, and residence time. aurigeneservices.com This high degree of control can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. aurigeneservices.com The small reactor volumes in flow chemistry also minimize the risks associated with handling hazardous materials. acs.org
Table 2: Batch vs. Continuous Flow Synthesis of Aromatic Esters
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Volume | Large | Small |
| Heat Transfer | Limited | Excellent |
| Mass Transfer | Often limited | Excellent |
| Safety | Higher risk with hazardous materials | Inherently safer |
| Process Control | Moderate | Precise |
| Reproducibility | Can vary between batches | High |
| Scalability | Requires larger vessels | Achieved by parallelization or longer run times |
Advanced Purification and Isolation Techniques at Industrial Scale
The purity of this compound is critical for its subsequent applications. Therefore, robust and efficient purification methods are essential at an industrial scale. Following the synthesis, the crude product mixture will contain unreacted starting materials, the catalyst, solvent, and byproducts.
Traditional purification techniques such as distillation and crystallization are widely used. For a high-boiling ester like this compound, vacuum distillation is often employed to prevent thermal decomposition. Crystallization can also be an effective method for achieving high purity, particularly for solid products.
For challenging separations, industrial-scale liquid chromatography has become an indispensable tool. technologynetworks.com While often perceived as a laboratory technique, preparative chromatography is increasingly used for the purification of high-value chemicals where high purity is a stringent requirement. technologynetworks.com The use of advanced stationary phases and automated systems has made industrial chromatography more cost-effective and scalable. youtube.com
Other advanced techniques that can be employed include membrane-based separations, such as pervaporation, which can be used to selectively remove water from the reaction mixture, and filtration to remove solid catalysts or impurities. biobasedpress.euertelalsop.com
Table 3: Industrial Purification Techniques for this compound
| Technique | Principle of Separation | Advantages | Disadvantages |
|---|---|---|---|
| Vacuum Distillation | Differences in boiling points under reduced pressure | Effective for high-boiling compounds, prevents thermal degradation | Can be energy-intensive |
| Crystallization | Differences in solubility | Can achieve very high purity, cost-effective | Yield can be compromised |
| Industrial Chromatography | Differential partitioning between a stationary and mobile phase | High resolving power for complex mixtures, applicable to a wide range of compounds technologynetworks.com | Can be costly in terms of solvents and stationary phase technologynetworks.com |
| Pervaporation | Selective permeation through a membrane | Energy-efficient for removing minor components like water biobasedpress.eu | Membrane fouling can be an issue |
| Filtration | Separation of solids from liquids | Effective for removing heterogeneous catalysts and particulates ertelalsop.com | Not suitable for dissolved impurities |
Quality Control and Assurance in Industrial Chemical Production
A robust quality control (QC) and quality assurance (QA) system is fundamental to the industrial production of this compound, especially if it is intended for use in regulated industries such as pharmaceuticals. The quality management system ensures that the final product consistently meets the required specifications for purity, identity, and quality. chemicatimes.com
The QC process involves rigorous testing at various stages of production, from incoming raw materials to the final product. pharmasources.com Key analytical techniques employed for the quality control of aromatic esters include:
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities. chemicatimes.com
Gas Chromatography (GC): Also used for purity assessment, particularly for volatile impurities. pharmasources.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identity of the compound. chemicatimes.com
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity. chemicatimes.com
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. pharmasources.com
Adherence to Good Manufacturing Practices (GMP) is often a requirement, particularly for pharmaceutical intermediates. nbinno.com This involves comprehensive documentation of all production and control procedures, ensuring traceability and batch-to-batch consistency. chemicatimes.comhtdchem.com
Table 4: Key Quality Control Tests for this compound
| Test | Purpose | Method |
|---|---|---|
| Appearance | Visual inspection for physical consistency. pharmasources.com | Visual |
| Identity | Confirmation of the chemical structure. | NMR, IR, MS |
| Purity Assay | Quantification of the main compound. | HPLC, GC |
| Impurity Profiling | Identification and quantification of impurities. pharmasources.com | HPLC, GC-MS |
| Melting Point | Verification of identity and purity. pharmasources.com | Melting Point Apparatus |
| Residual Solvents | Quantification of any remaining solvents from the synthesis. | Headspace GC |
Future Research Directions and Emerging Trends for Ethyl 3 Bromo 4 Ethylbenzoate
Exploration of Novel Catalytic Transformations and C-H Activation
The unique substitution pattern of Ethyl 3-bromo-4-ethylbenzoate makes it an ideal candidate for pioneering new catalytic reactions. The bromo substituent is a prime site for a multitude of cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on leveraging this reactivity to construct complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are anticipated to be a major area of investigation. These reactions would enable the introduction of a wide array of functional groups at the C3 position, leading to the synthesis of novel derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. The development of more efficient and selective catalyst systems for these transformations will be a key research objective.
Furthermore, the field of C-H activation presents exciting opportunities for the functionalization of this compound. While the bromo-substituent offers a traditional handle for functionalization, direct C-H activation at other positions on the aromatic ring would provide a more atom-economical and efficient synthetic route. Research could target the selective activation of the C-H bonds ortho or meta to the existing substituents, guided by newly designed catalyst systems. This would allow for the introduction of new functionalities without the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules.
| Potential Catalytic Transformation | Catalyst System | Potential Product Class |
| Suzuki Coupling | Palladium-based catalysts with phosphine (B1218219) ligands | Biaryl compounds |
| Heck Coupling | Palladium catalysts with N-heterocyclic carbene (NHC) ligands | Stilbene derivatives |
| Sonogashira Coupling | Palladium and copper co-catalysis | Aryl-alkyne derivatives |
| C-H Arylation | Rhodium or Iridium catalysts | Poly-substituted aromatic compounds |
Integration into Automated Synthesis Platforms and High-Throughput Screening
The increasing prevalence of automated synthesis platforms in chemical research offers a significant opportunity to accelerate the exploration of this compound's chemical space. nih.gov These platforms enable the rapid and systematic variation of reaction parameters, reagents, and catalysts, facilitating the discovery of optimal reaction conditions and novel transformations.
Integrating this compound into automated workflows would allow for the high-throughput synthesis of large libraries of its derivatives. This would be particularly valuable for drug discovery and materials science, where the screening of numerous compounds is often necessary to identify candidates with desired properties. For instance, an automated platform could be programmed to perform a matrix of cross-coupling reactions, varying the coupling partner, catalyst, ligand, and solvent to quickly generate a diverse set of products for biological or material screening.
High-throughput screening (HTS) techniques can be employed in parallel to rapidly evaluate the properties of the synthesized derivatives. For example, HTS assays could be developed to assess the biological activity of new compounds in areas such as oncology or infectious diseases. In materials science, HTS methods could be used to screen for desirable properties like fluorescence, conductivity, or thermal stability in novel polymers or organic electronic materials derived from this compound.
| Automated Synthesis Application | Technology | Potential Outcome |
| Reaction Optimization | Flow chemistry platforms | Increased yield and purity of derivatives |
| Library Synthesis | Robotic liquid handlers and parallel reactors | Rapid generation of diverse compound libraries |
| High-Throughput Screening | Microplate-based assays and automated readers | Identification of lead compounds for drug discovery or materials science |
Advanced Materials Science Applications Beyond Current Scope
The structural features of this compound suggest its potential as a building block for a variety of advanced materials. The aromatic core provides rigidity and thermal stability, while the reactive bromine handle allows for incorporation into polymeric structures or functionalization to tune electronic and optical properties.
One promising area of future research is the synthesis of novel conjugated polymers. Through polymerization reactions involving the bromo-substituent, such as Suzuki or Stille polycondensation, this compound could be incorporated into polymer backbones. The resulting materials could exhibit interesting photophysical or electronic properties, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ethyl and ethyl ester groups could also be modified to fine-tune the solubility and processing characteristics of these polymers.
Furthermore, the molecule could serve as a precursor for the synthesis of novel liquid crystals or other functional organic materials. The anisotropic shape of the molecule, combined with the potential for introducing various functional groups, could lead to materials with unique self-assembly properties and responsiveness to external stimuli.
| Material Application | Synthetic Strategy | Potential Properties |
| Conjugated Polymers | Palladium-catalyzed polycondensation | Electroluminescence, Photoconductivity |
| Organic Semiconductors | Functionalization and device fabrication | High charge carrier mobility |
| Liquid Crystals | Introduction of mesogenic groups | Thermotropic or lyotropic behavior |
Sustainable Synthesis and Circular Economy Approaches for Production
In line with the growing emphasis on green chemistry and the principles of a circular economy, future research will undoubtedly focus on developing sustainable methods for the synthesis and utilization of this compound. mdpi.comresearchgate.net This includes the use of renewable feedstocks, energy-efficient reaction conditions, and the design of processes that minimize waste.
Research into biocatalysis could offer a green alternative to traditional synthetic methods for producing this compound and its derivatives. The use of enzymes could enable highly selective transformations under mild conditions, reducing the need for harsh reagents and organic solvents.
From a circular economy perspective, developing methods for the chemical recycling of materials derived from this compound will be crucial. nih.gov For example, research could focus on designing polymers that can be selectively depolymerized back to their monomeric units, allowing for the recovery and reuse of the valuable aromatic core. This would reduce the reliance on virgin feedstocks and minimize the environmental impact of these materials at the end of their life cycle.
| Sustainable Approach | Key Principle | Potential Impact |
| Biocatalytic Synthesis | Use of enzymes for selective transformations | Reduced energy consumption and waste generation |
| Flow Chemistry | Continuous processing with precise control | Improved efficiency and safety |
| Chemical Recycling | Depolymerization and monomer recovery | Creation of a closed-loop material cycle |
| Use of Renewable Feedstocks | Sourcing starting materials from biomass | Reduced carbon footprint |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Ethyl 3-bromo-4-ethylbenzoate, and how can reaction conditions be optimized for yield?
- Methodological Answer :
- Step 1 : Bromination of a precursor (e.g., ethyl 4-ethylbenzoate) using agents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride at 40–60°C .
- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
- Optimization : Monitor reaction progress using TLC. Adjust stoichiometry of brominating agents and reaction time to minimize side products like di-brominated derivatives. Use inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants and chemical shifts (e.g., bromine’s deshielding effect at C3, ester carbonyl at ~168 ppm) .
- X-ray Crystallography : Grow single crystals in dichloromethane/petroleum ether. Collect data on a diffractometer (Mo-Kα radiation). Refine structures using SHELXL, focusing on resolving disorder in the ethyl or bromine positions .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or EI-MS (expected [M+H]⁺ at m/z ~271) .
Q. What factors influence the stability of this compound under standard laboratory conditions?
- Methodological Answer :
- Storage : Store at room temperature in airtight containers with desiccants to prevent hydrolysis of the ester group.
- Light Sensitivity : Protect from UV light to avoid radical bromine dissociation.
- Reactivity : Avoid strong bases (e.g., NaOH) to prevent ester saponification. Stability in DMSO or DMF is typically >24 hours .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on the bromine site’s electrophilicity and steric hindrance from the ethyl group.
- Docking Studies : Simulate interactions with nucleophiles (e.g., amines) to identify preferred attack trajectories. Compare with experimental kinetic data .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray coordinates. Discrepancies may arise from dynamic effects (e.g., crystal packing vs. solution conformation).
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. Validate with R-factor convergence (<5%) .
- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the ethyl/ester groups that may explain spectral broadening .
Q. What challenges arise in determining the crystal structure of this compound using SHELX programs?
- Methodological Answer :
- Disorder Modeling : Address positional disorder in the ethyl or bromine substituents using PART/SUMP restraints in SHELXL.
- Data Quality : Ensure high-resolution data (<1.0 Å) to resolve heavy atoms (Br). Use SAD/MAD phasing if native sulfur/chlorine is absent.
- Validation : Check CIF files with CheckCIF/PLATON to flag symmetry errors or unrealistic displacement parameters .
Q. How can competing reaction pathways (e.g., bromination vs. oxidation) be controlled during synthesis?
- Methodological Answer :
- Reagent Selection : Use NBS over Br₂ for regioselective bromination. Add radical inhibitors (e.g., BHT) to suppress oxidation.
- Solvent Effects : Polar aprotic solvents (e.g., CCl₄) favor electrophilic bromination. Avoid protic solvents to prevent ester hydrolysis .
Q. What experimental design considerations are critical for studying this compound’s biological interactions?
- Methodological Answer :
- Assay Selection : Use enzyme inhibition assays (e.g., acetylcholinesterase) with LC-MS/MS quantification.
- Structure-Activity : Modify the ethyl or bromine groups to assess their roles in binding. Reference analogs like Ethyl 4-bromo-3-(chlorosulfonyl)benzoate for mechanistic parallels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
